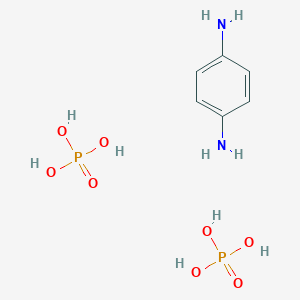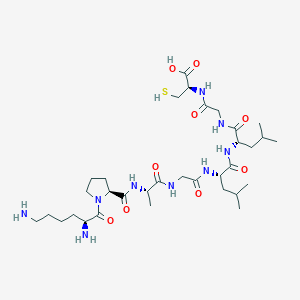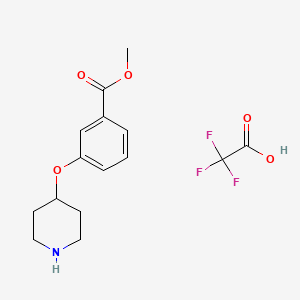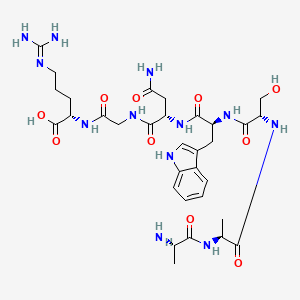
Benzene-1,4-diamine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-diamine;phosphoric acid is a compound that combines benzene-1,4-diamine (also known as p-phenylenediamine) with phosphoric acid. Benzene-1,4-diamine is an organic compound with the formula C6H4(NH2)2, and phosphoric acid is a mineral acid with the formula H3PO4. This combination is significant in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene-1,4-diamine is typically synthesized through the reduction of 4-nitroaniline using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock .
Industrial Production Methods
In industrial settings, benzene-1,4-diamine is produced by the catalytic hydrogenation of 4-nitroaniline. The process involves the use of a hydrogenation reactor where 4-nitroaniline is treated with hydrogen gas in the presence of a palladium catalyst. Phosphoric acid is produced by reacting sulfuric acid with phosphate rock in a series of reactors, followed by filtration and concentration steps to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aniline derivatives.
Substitution: Nitrobenzene and halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials such as aramid fibers and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of benzene-1,4-diamine;phosphoric acid involves its interaction with various molecular targets and pathways:
Proton Conduction: Phosphoric acid facilitates proton conduction in materials, enhancing their conductivity.
Enzyme Inhibition: Benzene-1,4-diamine can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3-diamine: Similar structure but different substitution pattern.
Benzene-1,2-diamine:
Aniline: A simpler compound with only one amino group attached to the benzene ring
Uniqueness
Benzene-1,4-diamine;phosphoric acid is unique due to its combination of an aromatic diamine with a strong acid, providing distinct chemical reactivity and applications in various fields. Its ability to undergo multiple types of reactions and its role in enhancing proton conduction make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
920015-46-9 |
|---|---|
Fórmula molecular |
C6H14N2O8P2 |
Peso molecular |
304.13 g/mol |
Nombre IUPAC |
benzene-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C6H8N2.2H3O4P/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4H,7-8H2;2*(H3,1,2,3,4) |
Clave InChI |
RXCVKPMIKBZYBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N.OP(=O)(O)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)

![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
![1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole](/img/structure/B14199036.png)
![8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14199039.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)



